3-dehydro-2-deoxy-D-gluconic acid

Enzyme specificity Metabolic pathway partitioning Pectin degradation

3-Dehydro-2-deoxy-D-gluconic acid (CHEBI:16622; KEGG C03926) is a ketoaldonic acid and hexonic acid derived from D-gluconic acid by 3-dehydro-2-deoxy substitution. It serves as the oxidized product of 2-deoxy-D-gluconate 3-dehydrogenase (EC 1.1.1.125) and functions as a pathway-specific intermediate in pectin degradation and pentose/glucuronate interconversions, distinct from the Entner-Doudoroff pathway intermediate 2-dehydro-3-deoxy-D-gluconic acid (KDG).

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Cat. No. B1233215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-dehydro-2-deoxy-D-gluconic acid
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CC(=O)O)O)O)O
InChIInChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h4,6-7,9,12H,1-2H2,(H,10,11)/t4-,6+/m1/s1
InChIKeyCNLFCQPCBQQMHK-XINAWCOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dehydro-2-deoxy-D-gluconic Acid: A Distinctive Pectin-Derived Ketoaldonic Acid Intermediate for Metabolic and Enzymatic Studies


3-Dehydro-2-deoxy-D-gluconic acid (CHEBI:16622; KEGG C03926) is a ketoaldonic acid and hexonic acid derived from D-gluconic acid by 3-dehydro-2-deoxy substitution [1]. It serves as the oxidized product of 2-deoxy-D-gluconate 3-dehydrogenase (EC 1.1.1.125) and functions as a pathway-specific intermediate in pectin degradation and pentose/glucuronate interconversions, distinct from the Entner-Doudoroff pathway intermediate 2-dehydro-3-deoxy-D-gluconic acid (KDG) [2].

Product standard for EC 1.1.1.125 coupled NADH assays
Pectin degradation pathway intermediate (map00040)
Selective over KDG; avoids Entner-Doudoroff interference

Why 3-Dehydro-2-deoxy-D-gluconic Acid Cannot Be Replaced by Generic Sugar Acid Analogs for Targeted Enzyme Assays and Pathway Studies


Although 3-dehydro-2-deoxy-D-gluconic acid shares the C₆H₁₀O₆ formula with several ketoaldonic acids, its regiospecific oxidation at the C-3 position and absence of a C-2 hydroxyl group confer distinct substrate specificity toward 2-deoxy-D-gluconate 3-dehydrogenase (EC 1.1.1.125) and downstream 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase [1]. Substituting the closely related analog 2-dehydro-3-deoxy-D-gluconic acid (KDG) would redirect metabolic flux through the Entner-Doudoroff pathway rather than the pectin-degradation route, fundamentally altering experimental readouts in bacterial carbon-utilization studies [2].

KDG isomer Redirects metabolic flux through Entner-Doudoroff, not pectin degradation pathway.
Generic sugar acids Lack C-3 oxidation and C-2 deoxy motif; not substrates for EC 1.1.1.125.
Solubility profile Reported insolubility in water may require different assay solvent systems.

Quantitative Differentiation of 3-Dehydro-2-deoxy-D-gluconic Acid from Closest Analogs: Evidence-Based Selection Metrics


Enzyme Commission Number Specificity: EC 1.1.1.125 vs. EC 1.1.1.127 Substrate Partitioning

3-Dehydro-2-deoxy-D-gluconic acid is the defined product of EC 1.1.1.125 (2-deoxy-D-gluconate 3-dehydrogenase), which catalyzes 2-deoxy-D-gluconate + NAD⁺ → 3-dehydro-2-deoxy-D-gluconate + NADH + H⁺. In contrast, the isomer 2-dehydro-3-deoxy-D-gluconic acid (KDG) is the product of EC 1.1.1.127 (2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase), which acts on 2,5-diketo-3-deoxygluconate [1]. KduD enzymes from Pectobacterium carotovorum (PcaKduD) and Streptococcus pyogenes (SpyDhuD) exhibit dual-coenzyme specificity for NADH/NADPH reduction to KDG, whereas EC 1.1.1.125 enzymes from Pseudomonas sp. are inducible solely by growth on 2-deoxy-D-gluconate [2].

EC Number Specificity
Head-to-head
Product of EC 1.1.1.125 vs. EC 1.1.1.127 (KDG)
Substrate-product pairing must match enzyme class for valid readouts.
Enzyme specificity Metabolic pathway partitioning Pectin degradation

Metabolic Pathway Branch-Point: Pectin Degradation vs. Entner-Doudoroff Pathway

3-Dehydro-2-deoxy-D-gluconic acid functions as an intermediate specifically within the pectin degradation pathway (KEGG map00040) and pentose/glucuronate interconversions, entering downstream metabolism through 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127) rather than through the Entner-Doudoroff pathway utilized by KDG [1]. This pathway bifurcation means that organisms such as Erwinia chrysanthemi and Escherichia coli K-12 inducibly express the requisite enzymes only when grown on 2-deoxy-D-gluconate, not on glucose or KDG [2].

Pathway Branch-Point
Head-to-head
Pectin degradation (map00040) vs. Entner-Doudoroff (map00030)
Pathway assignment avoids metabolic mis-classification in phenotyping.
Metabolic pathway mapping Bacterial carbon utilization Pectin catabolism

Kinetic Differentiation: Substrate Affinity of 2-Deoxy-D-Gluconate 3-Dehydrogenase for Its Cognate Substrate

The enzyme EC 1.1.1.125 (2-deoxy-D-gluconate 3-dehydrogenase) exhibits a reported Km range of 1.54–5.0 mM for its substrate 2-deoxy-D-gluconate, leading to production of 3-dehydro-2-deoxy-D-gluconate [1]. In contrast, the structurally analogous enzyme EC 1.1.1.127 (2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase) acts on 2,5-diketo-3-deoxygluconate with distinct kinetic parameters, and KDG kinase (EC 2.7.1.45) shows no activity toward 2-dehydro-3-deoxy-D-galactonate, demonstrating strict substrate discrimination within this enzyme family [2]. While direct head-to-head Km comparison between the two dehydrogenases under identical conditions is not available, the differing substrates underscore divergent kinetic landscapes.

Substrate Affinity
Assay context
Km = 1.54–5.0 mM (precursor 2-deoxy-D-gluconate)
Supports saturation kinetics design for EC 1.1.1.125 assays.
Km for precursor substrate; product inhibition data not available.
Enzyme kinetics Substrate affinity Km comparison

Aqueous Solubility Contrast with Closest Isomer 2-Keto-3-deoxy-D-gluconic Acid

2-Keto-3-deoxy-D-gluconic acid (KDG) exhibits high aqueous solubility of 134 g/L under standard conditions . While experimentally determined aqueous solubility data for 3-dehydro-2-deoxy-D-gluconic acid are not consolidated in authoritative databases, one reagent source lists the compound as insoluble in water but soluble in alcohol, suggesting a significantly different solubility profile compared to its isomer . This property difference arises from the altered hydrogen-bonding capacity due to the regiospecific keto group placement and 2-deoxy substitution pattern, and should inform solvent selection for in vitro assays.

Aqueous Solubility
Data to verify
Insoluble in water; soluble in alcohol (vendor report)
Solvent selection may differ from highly soluble KDG isomer.
Authoritative solubility measurement pending; verify experimentally.
Solubility Formulation Assay compatibility

Optimal Application Scenarios for 3-Dehydro-2-deoxy-D-gluconic Acid Based on Quantitative Differentiation Evidence


Specific Enzyme Activity Assays for EC 1.1.1.125 (2-Deoxy-D-gluconate 3-Dehydrogenase)

Use as a product standard in coupled spectrophotometric assays measuring NADH production at 340 nm. Because EC 1.1.1.125 is induced only by growth on 2-deoxy-D-gluconate [1], this compound enables selective measurement of pectin-degradation pathway activity without interference from constitutive Entner-Doudoroff enzymes that act on KDG [2].

Bacterial Carbon-Source Utilization Phenotyping and Pathway Elucidation

Employ as a diagnostic intermediate to distinguish pectinolytic versus Entner-Doudoroff metabolic competence in environmental isolates or engineered strains. The pathway bifurcation at EC 1.1.1.125/1.1.1.127 provides a clear biochemical marker for functional metagenomic screening of pectin-degrading consortia [1].

Inhibitor Screening Targeting 2-Deoxy-D-gluconate 3-Dehydrogenase for Phytopathogen Control

Deploy in high-throughput screening campaigns against Erwinia chrysanthemi and Pectobacterium carotovorum KduD enzymes, whose dual-coenzyme specificity (NADH/NADPH) [1] makes the product 3-dehydro-2-deoxy-D-gluconate a critical readout for inhibitor efficacy, potentially disrupting pectinolytic virulence in soft-rot diseases.

Structural Biology of Short-Chain Dehydrogenase/Reductase (SDR) Family Enzymes

Utilize as a ligand for co-crystallization studies of 2-deoxy-D-gluconate 3-dehydrogenase variants. The crystal structure of the Thermus thermophilus DDGDH [1] reveals a tetrameric assembly with conserved catalytic triad (Ser-Tyr-Lys); comparative soaking experiments with 3-dehydro-2-deoxy-D-gluconate versus KDG can map substrate discrimination determinants.

Application
Selection Property
Validation Focus
EC 1.1.1.125 enzyme activity assays
Product standard for NADH detection
Substrate selectivity vs. KDG in coupled spectrophotometry
Bacterial carbon-source phenotyping
Pathway-specific intermediate
Pectin degradation vs. Entner-Doudoroff flux readout
Inhibitor screening for pectinolytic enzymes
Product readout for KduD inhibition
Target engagement in soft-rot bacterial enzyme assays
Structural biology of SDR family enzymes
Ligand for co-crystallization
Substrate discrimination determinants vs. KDG analog
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